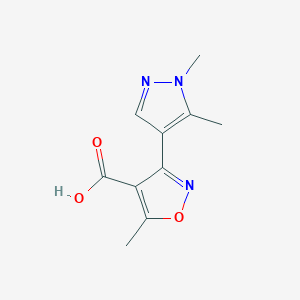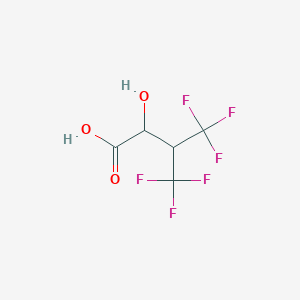
3,3-Bistrifluoromethyllactic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bistrifluoromethyllactic acid typically involves the isomerization of 3,3-Bistrifluoromethylacrylic acid. This process can be achieved through the addition of water to the acid under acidic conditions at high temperatures and pressure . Another method involves the reaction of 3,3-Bistrifluoromethylacrylic ester with ammonia or caustic alkali, leading to the hydrolysis of fluorine atoms and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bistrifluoromethyllactic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
3,3-Bistrifluoromethyllactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3,3-Bistrifluoromethyllactic acid involves its interaction with various molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of enzyme activity and alteration of metabolic pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
- Trifluoromethylacrylic acid
- Trifluoromethylpropionic acid
- Trifluoromethylbutyric acid
Comparison: 3,3-Bistrifluoromethyllactic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Propiedades
Fórmula molecular |
C5H4F6O3 |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-hydroxy-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H4F6O3/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2,12H,(H,13,14) |
Clave InChI |
MGTHEOUUYIBEHI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
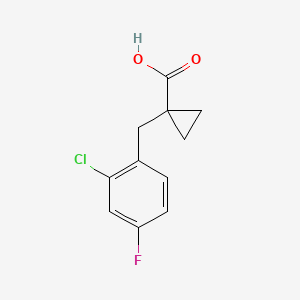

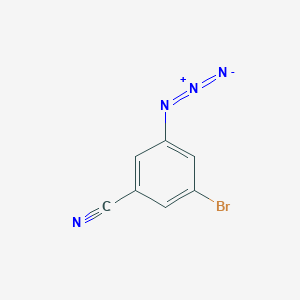
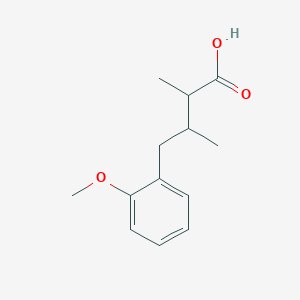
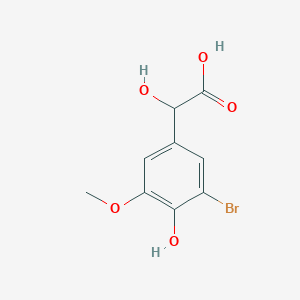
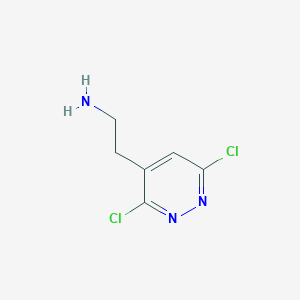
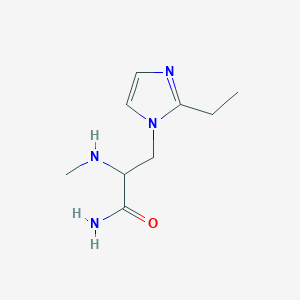
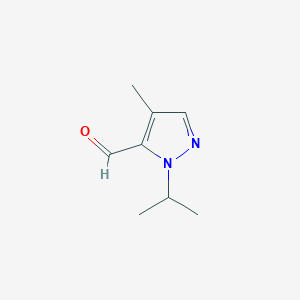

![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
